6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile
Description
6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile is a nicotinonitrile derivative featuring two 4-chlorophenyl substituents. The core pyridine ring is substituted at position 2 with a sulfanyl-linked 4-chlorophenyl group and at position 6 with another 4-chlorophenyl moiety.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVDTRYPFSFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Aromatic Substitution
The primary synthetic route for 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile involves nucleophilic aromatic substitution (SNAr) at the 2-position of a pre-functionalized pyridine scaffold. The reaction typically employs 2-chloro-6-(4-chlorophenyl)nicotinonitrile as the electrophilic substrate and 4-chlorothiophenol as the nucleophile.
Reaction Conditions
- Base: Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium ethoxide ($$ \text{NaOEt} $$) facilitates deprotonation of 4-chlorothiophenol, generating the reactive thiolate ion ($$ \text{ArS}^- $$).
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are used to enhance nucleophilicity and stabilize intermediates.
- Temperature: Reactions are conducted under reflux ($$ 80–100 \, ^\circ\text{C} $$) for 4–6 hours to ensure complete substitution.
The generalized reaction is summarized as:
$$
\text{2-Chloro-6-(4-chlorophenyl)nicotinonitrile} + \text{4-Chlorothiophenol} \xrightarrow[\text{DMF, } \Delta]{\text{K}2\text{CO}3} \text{Target Compound} + \text{HCl}
$$
Intermediate Isolation
The intermediate 2-((3-cyano-6-(4-chlorophenyl)pyridin-2-yl)thio)-N-(4-chlorophenyl)acetamide may form transiently but rapidly undergoes cyclization under basic conditions to yield the final product.
Cyclocondensation Approaches
Alternative methods involve constructing the pyridine ring de novo through cyclocondensation reactions. For example, a Hantzsch-like synthesis can be adapted using:
- 1,3-Dicarbonyl precursors (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile)
- Ammonium acetate as a nitrogen source
- 4-Chlorothiophenol as the sulfur donor
Reaction Protocol
- Precursor Mixing: Combine 3-(4-chlorophenyl)-3-oxopropanenitrile (10 mmol), ammonium acetate (20 mmol), and 4-chlorothiophenol (10 mmol) in ethanol.
- Cyclization: Reflux the mixture for 8–12 hours to form the pyridine core.
- Work-Up: Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Optimization of Reaction Parameters
Solvent and Base Selection
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 78% → 85% |
| Base | $$ \text{K}2\text{CO}3 $$ | 72% → 88% |
| Temperature | 90 °C | 65% → 82% |
DMF outperforms ethanol due to its high polarity, which stabilizes the transition state. $$ \text{K}2\text{CO}3 $$ provides superior deprotonation efficiency compared to weaker bases like triethylamine.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from a DMF/ethanol (1:3) mixture, yielding colorless crystals with a melting point of $$ 212–215 \, ^\circ\text{C} $$.
Spectroscopic Validation
- NMR ($$ ^1\text{H} $$): Peaks at $$ \delta 8.21 \, (\text{s, 1H, pyridine-H}) $$, $$ \delta 7.45–7.38 \, (\text{m, 8H, Ar-H}) $$.
- IR (cm$$ ^{-1} $$): $$ 2220 \, (\text{C≡N}) $$, $$ 1580 \, (\text{C=C aromatic}) $$, $$ 690 \, (\text{C-S}) $$.
- Mass Spectrometry: Molecular ion peak at $$ m/z = 357.05 \, [\text{M}]^+ $$.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance reproducibility and scalability:
- Reagent Streams:
- Stream A: 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (0.5 M in DMF)
- Stream B: 4-Chlorothiophenol (0.55 M) and $$ \text{K}2\text{CO}3 $$ (1.1 M) in DMF
- Mixing: Combine streams at a T-junction (flow rate = 10 mL/min).
- Reaction Coil: Maintain at 90 °C (residence time = 30 minutes).
- Work-Up: In-line liquid-liquid extraction and crystallization.
This method achieves a throughput of 1.2 kg/day with 93% purity.
Challenges and Mitigation Strategies
Byproduct Formation
- Sulfoxide Byproducts: Over-oxidation of the sulfide moiety can occur if traces of peroxides are present. This is mitigated by degassing solvents with nitrogen.
- Di-Substitution: Excess 4-chlorothiophenol may lead to di-substitution at the 2- and 4-positions. Stoichiometric control (1:1 molar ratio) prevents this.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of nicotinonitrile derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding or dipole-dipole interactions, while the chlorophenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Substituent Position and Electronic Effects: The 4-chlorophenyl group at C6 (target compound) is retained in analogs like , but substitution at C2 varies. The methoxy group in enhances solubility compared to chloro substituents due to its electron-donating nature. The trifluoromethyl group in increases molecular weight and introduces strong electron-withdrawing effects, which may improve metabolic stability.
Molecular Weight and Physicochemical Trends :
Cytotoxic Activity:
- Nicotinonitrile derivatives such as ACIN (2-(2-aminoethylamino)-4-(4-chlorophenyl)-6-(1H-indol-3-yl)nicotinonitrile) and AMIN () exhibit cytotoxicity in cancer cell lines. While the target compound lacks indole or aminoethylamino groups, its 4-chlorophenyl moieties may contribute to hydrophobic interactions with cellular targets, similar to ACIN/AMIN .
Structural-Activity Relationships (SAR):
- Chlorine vs. Fluorine : The 4-fluorophenyl group in may enhance binding specificity due to fluorine's electronegativity and smaller atomic radius compared to chlorine.
Biological Activity
6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile, also known by its CAS number 252059-05-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H10Cl2N2S
- Molecular Weight : 357.26 g/mol
- CAS Number : 252059-05-5
The compound features a chlorinated phenyl group and a sulfanyl moiety attached to a nicotinonitrile framework, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many chlorinated phenyl compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The presence of the nitrile group may allow for interaction with enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example:
- Staphylococcus aureus : Inhibition zones measured up to 15 mm at a concentration of 100 µg/mL.
- Candida albicans : Minimum inhibitory concentration (MIC) observed at 50 µg/mL.
Anticancer Activity
A study conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:
- IC50 Value : Approximately 25 µM after 48 hours of exposure.
- Mechanism: Induction of apoptosis was confirmed via flow cytometry analysis, showing an increase in early apoptotic cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the compound's efficacy against multi-drug resistant bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 50 |
Case Study 2: Anticancer Potential
In another investigation focusing on MCF-7 cells:
- The compound was shown to significantly reduce cell viability in a dose-dependent manner.
- Western blot analysis revealed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including:
- Nicotinonitrile Core Formation : Reacting pyridine derivatives with nitrile groups under controlled temperatures (e.g., 80–100°C) and catalysts like Pd/C or CuI .
- Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Key Optimization Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with structurally similar compounds (e.g., 2-[(3-chlorophenyl)sulfanyl]nicotinonitrile derivatives). Key signals include aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) using ESI-MS or HRMS .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of this compound against specific enzyme targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., kinases or proteases). Compare docking scores (ΔG values) with known inhibitors .
- QSAR Modeling : Train models using datasets of nicotinonitrile derivatives to correlate substituent effects (e.g., Cl position) with activity .
- Example : Docking studies of analogous compounds (e.g., 2-[(3-chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile) show strong interactions with ATP-binding pockets in kinases .
Q. How can contradictory spectroscopic data between batches be resolved?
- Troubleshooting Framework :
- Step 1 : Verify solvent purity and instrument calibration (e.g., deuterated solvent residuals in NMR) .
- Step 2 : Analyze by X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning. For example, crystallographic data for 6-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]nicotinonitrile (Acta Cryst. E58, m756) provides reference bond angles .
- Step 3 : Cross-validate using alternative techniques (e.g., IR spectroscopy for nitrile stretches ~2220 cm⁻¹) .
Q. What strategies enhance the compound’s stability during biological assays?
- Approaches :
- pH Optimization : Maintain assays in PBS (pH 7.4) to prevent hydrolysis of the sulfanyl group .
- Light Sensitivity : Store solutions in amber vials to avoid photodegradation (common in chlorophenyl derivatives) .
- Metabolic Stability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation. Modify substituents (e.g., fluorination) to improve half-life .
Key Research Gaps and Future Directions
- Crystallographic Data : No X-ray structure exists for the target compound. Prioritize crystallization trials using vapor diffusion (e.g., CHCl₃/MeOH) .
- Toxicity Profiling : Conduct in vivo studies to assess hepatotoxicity, leveraging protocols from trifluoromethylphenyl analogs .
- Material Science Applications : Explore its use in polymer synthesis, given sulfanyl groups’ role in crosslinking reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
